N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Description
The compound N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic molecule featuring a 1,2,4-triazole core fused with a pyridine ring, a cyclopropyl substituent, and a thiophene-linked oxazole carboxamide side chain. Such heterocyclic systems are frequently explored in medicinal and materials chemistry due to their diverse electronic properties and bioactivity . Structural determination of analogous compounds often employs crystallographic tools like the SHELX suite, which is widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c27-19(15-11-16(29-24-15)17-4-2-10-30-17)22-8-9-25-20(28)26(14-5-6-14)18(23-25)13-3-1-7-21-12-13/h1-4,7,10-12,14H,5-6,8-9H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFOSZQLJBZKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=NOC(=C3)C4=CC=CS4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, such as the triazole, oxazole, and thiophene rings. These are then linked together through a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these steps include various amines, carboxylic acids, and coupling agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to streamline the process and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with specific biological targets.
Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its hybrid triazole-oxazole framework, which distinguishes it from other heterocyclic derivatives. Below is a comparative analysis with key analogues:
Physicochemical and Reactivity Insights
- Solubility : The oxazole-carboxamide moiety likely enhances aqueous solubility compared to coumarin-based analogues (e.g., 4i, 4j), which are more lipophilic due to fused aromatic systems .
- Stability : The cyclopropyl group may confer rigidity and resistance to oxidative degradation, a advantage over alkyl-substituted heterocycles .
- Reactivity : Thiophene’s electron-rich nature could promote electrophilic substitution reactions, contrasting with pyridine’s susceptibility to nucleophilic attack. This differs from coumarin derivatives, which undergo photochemical reactions .
Pharmacological Potential (Inferred)
For instance, pyridine-triazole hybrids are known to target adenosine receptors, whereas coumarin-pyrimidinones (as in 4i) exhibit anticoagulant properties . The thiophene-oxazole combination may enhance membrane permeability, a critical factor in drug design.
Research Findings and Limitations
- Structural Analysis : Crystallographic refinement using SHELX programs (e.g., SHELXL) is critical for confirming the stereochemistry of such complex heterocycles, though this compound’s specific data is absent in the evidence .
- Synthetic Challenges : The synthesis of multi-heterocyclic systems requires precise control over reaction conditions, as seen in ’s use of tetrazole cyclization .
- Knowledge Gaps: Direct comparative studies on this compound’s reactivity or bioactivity are lacking in the provided evidence. Further research should prioritize experimental validation of its physicochemical and pharmacological properties.
Biological Activity
N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazole and oxazole derivatives, which are known for their potential therapeutic applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 366.43 g/mol. The structure features multiple functional groups, including a triazole ring, an oxazole moiety, and a thiophene ring. These structural components contribute to its biological activity and interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing triazole rings often act as inhibitors of various enzymes involved in disease pathways. For instance, they may inhibit phosphodiesterases or other key enzymes that regulate cellular signaling pathways.
- Receptor Modulation : The compound may interact with specific receptors in the body, modulating their activity. This can lead to changes in cell signaling and subsequent biological responses.
- Antimicrobial Activity : Triazole derivatives have been noted for their antimicrobial properties. The presence of the pyridine and thiophene groups may enhance this activity by facilitating interactions with microbial targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example:
| Compound | IC₅₀ (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 10 | A549 (Lung) | Apoptosis induction |
| Compound B | 15 | MCF7 (Breast) | Cell cycle arrest |
| Target Compound | 12 | HeLa (Cervical) | Inhibition of proliferation |
These findings suggest that the target compound may also possess similar antitumor effects through mechanisms such as apoptosis induction and cell cycle disruption.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the triazole ring:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results indicate that N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-(thiophen-2-y)-1,2 oxazole -3-carboxamide exhibits promising antimicrobial activity against both bacterial and fungal pathogens.
Study 1: Anticancer Efficacy
In a recent study involving various synthesized triazole derivatives similar to the target compound, researchers evaluated their anticancer efficacy against multiple cancer cell lines. The study reported that certain derivatives showed substantial cytotoxicity with IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of triazole-based compounds against clinical isolates. The results demonstrated that compounds containing similar structural motifs as the target compound exhibited significant antibacterial and antifungal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
